molecular formula C9H14FN2O15P3 B1244545 5-Fluorouridine 5'-triphosphate CAS No. 3828-96-4

5-Fluorouridine 5'-triphosphate

Cat. No. B1244545
CAS RN: 3828-96-4
M. Wt: 502.13 g/mol
InChI Key: AREUQFTVCMGENT-UAKXSSHOSA-N
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Description

5-Fluorouridine 5’-triphosphate is a metabolite of 5-Fluorouracil (5-FU), a widely used anticancer drug . It is known to target uridine phosphorylase . The molecular formula of 5-Fluorouridine 5’-triphosphate is C9H14FN2O15P3 .


Synthesis Analysis

5-Fluorouridine 5’-triphosphate is synthesized from 5-Fluorouracil (5-FU). After 5-FU enters the cell, it is converted to several active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP) through various enzymatic reactions .


Molecular Structure Analysis

The molecular structure of 5-Fluorouridine 5’-triphosphate consists of a pyrimidine base attached to a sugar . The average mass is 502.132 Da and the monoisotopic mass is 501.959106 Da .


Chemical Reactions Analysis

The cytotoxicity of 5-FU is exerted by its active metabolites, including 5-fluorodeoxyuridine monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine triphosphate (FUTP).


Physical And Chemical Properties Analysis

5-Fluorouridine 5’-triphosphate is a solid compound . Its molecular formula is C9H14FN2O15P3, with an average mass of 502.132 Da and a monoisotopic mass of 501.959106 Da .

Scientific Research Applications

Metabolic Activity and Antineoplastic Potential

5-Fluorouridine 5'-triphosphate (FUTP) is a significant metabolite in the action of 5'-deoxy-5-fluorouridine (5'-dFUrd), an antineoplastic agent. Studies have shown that 5'-dFUrd is an effective antitumor agent with lower toxicity compared to other agents. The metabolism of 5'-dFUrd leads to the formation of 5-fluorouridine 5'-monophosphate, and eventually FUTP. This pathway is crucial in its antineoplastic activity, highlighting the significance of FUTP in cancer treatment (Armstrong & Diasio, 1980).

Dual Inhibitory and Mutagenic Activity

FUTP has been observed to have a dual inhibitory and mutagenic effect on viral RNA synthesis. In the case of foot-and-mouth disease virus (FMDV), FUTP acts as a competitive inhibitor of viral replication. It is also involved in the incorporation of mutations into viral RNA, potentially leading to virus extinction through lethal mutagenesis (Agudo et al., 2008).

Impact on RNA Transcription and Processing

The influence of FUTP on RNA transcription and processing has been studied using rat liver nuclei. It was found that FUTP can induce base-pair transformations with mammalian RNA polymerases. This suggests a role for FUTP in affecting RNA synthesis and processing, which can be critical for understanding its impact on cellular functions and its potential use in therapeutic interventions (Glazer & Legraverend, 1980).

Role in Intracellular Metabolism

The metabolism of 5-fluorouracil (5FU) in cancer cells leads to the formation of FUTP among other metabolites. The quantitative determination of these metabolites, including FUTP, is crucial for understanding the anticancer effect of 5FU. This knowledge assists in the development of effective cancer treatments based on the metabolism of 5FU and its metabolites (Derissen et al., 2015).

Mechanism of Action

5-Fluorouridine 5’-triphosphate exerts its anticancer activity by inhibiting essential biosynthetic processes or by being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function . It is known to target uridine phosphorylase .

Future Directions

Understanding the mechanisms by which 5-FU and its metabolites cause cell death and by which tumors become resistant to 5-FU is an essential step towards predicting or overcoming that resistance . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREUQFTVCMGENT-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN2O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3828-96-4
Record name 5-Fluorouridine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003828964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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